sodium;4-aminobenzenesulfonate sodium;4-aminobenzenesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13354440
InChI: InChI=1S/C6H7NO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1
SMILES:
Molecular Formula: C6H6NNaO3S
Molecular Weight: 195.17 g/mol

sodium;4-aminobenzenesulfonate

CAS No.:

Cat. No.: VC13354440

Molecular Formula: C6H6NNaO3S

Molecular Weight: 195.17 g/mol

* For research use only. Not for human or veterinary use.

sodium;4-aminobenzenesulfonate -

Specification

Molecular Formula C6H6NNaO3S
Molecular Weight 195.17 g/mol
IUPAC Name sodium;4-aminobenzenesulfonate
Standard InChI InChI=1S/C6H7NO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1
Standard InChI Key KSVSZLXDULFGDQ-UHFFFAOYSA-M
Isomeric SMILES C1=CC(=CC=C1N)S(=O)(=O)[O-].[Na+]
Canonical SMILES C1=CC(=CC=C1N)S(=O)(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Sodium 4-aminobenzenesulfonate is characterized by a benzene ring substituted with an amino group (-NH2_2) at the para position and a sulfonate group (-SO3_3^-) at the ortho position, with the sodium cation balancing the charge. The compound’s structural features are critical to its reactivity and solubility in aqueous environments .

Table 1: Physicochemical Properties of Sodium 4-Aminobenzenesulfonate

PropertyValue
Molecular FormulaC6H6NNaO3S\text{C}_6\text{H}_6\text{NNaO}_3\text{S}
Molecular Weight195.171 g/mol
Density1.512 g/cm³
Melting Point288°C
Exact Mass194.996613
SMILES NotationC1=CC(=CC=C1N)S(=O)(=O)[O-].[Na+]

The compound’s high melting point and density reflect its ionic nature and crystalline structure . Its solubility in water is attributed to the polar sulfonate group, which facilitates interactions with polar solvents.

Synthesis and Industrial Production

Sodium 4-aminobenzenesulfonate is synthesized via the sulfonation of aniline, followed by neutralization with sodium hydroxide. The parent compound, 4-aminobenzenesulfonic acid (sulfanilic acid), is first produced by reacting aniline with sulfuric acid under controlled conditions:

C6H5NH2+H2SO4C6H5NH2SO3H+H2O\text{C}_6\text{H}_5\text{NH}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_5\text{NH}_2\text{SO}_3\text{H} + \text{H}_2\text{O}

Subsequent neutralization yields the sodium salt:

C6H5NH2SO3H+NaOHC6H5NH2SO3Na+H2O\text{C}_6\text{H}_5\text{NH}_2\text{SO}_3\text{H} + \text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{NH}_2\text{SO}_3\text{Na} + \text{H}_2\text{O}

Industrial-scale production optimizes reaction parameters such as temperature (80–100°C) and stoichiometric ratios to achieve yields exceeding 85% . The compound’s purity is critical for pharmaceutical applications, necessitating recrystallization from ethanol-water mixtures.

Applications in Azo Dye Manufacturing

Sodium 4-aminobenzenesulfonate is a key intermediate in synthesizing azo dyes, which account for 60–70% of commercial dyestuffs . In diazotization reactions, the compound couples with aromatic amines or phenols to form brightly colored compounds. For example, coupling with 1-naphthol produces a red-orange dye:

Table 2: Representative Azo Dyes Derived from Sodium 4-Aminobenzenesulfonate

Coupling PartnerDye ColorApplication
1-NaphtholRed-OrangeTextiles, Ink
Salicylic AcidYellowFood Coloring, Cosmetics

The reaction mechanism involves diazotization of the primary amine group, followed by electrophilic substitution on the coupling partner . Experimental procedures from academic laboratories demonstrate that yields exceeding 70% are achievable under ice-cooled conditions (0–5°C) with sodium nitrite as the diazotizing agent .

Biological Significance and Inflammation Monitoring

In biomedical research, sodium 4-aminobenzenesulfonate serves as a biomarker for acute-phase inflammatory responses. Its concentration in serum correlates with elevated levels of C-reactive protein (CRP) and interleukin-6 (IL-6), making it a non-invasive diagnostic tool for conditions such as rheumatoid arthritis and sepsis . Studies in rabbit models have shown that intraperitoneal administration induces reversible ocular irritation, resolving within seven days post-exposure.

Environmental Degradation and Bacterial Remediation

The environmental persistence of 4-aminobenzenesulfonate (4-ABS) has spurred research into microbial degradation strategies. A syntrophic bacterial co-culture comprising Afipia sp. 624S and Diaphorobacter sp. 624L achieves complete mineralization of 4-ABS without sulfite accumulation.

Table 3: Bacterial Strains in 4-ABS Degradation

StrainRoleMetabolic Activity
Afipia sp. 624SPrimary DegraderCleaves sulfonate group
Diaphorobacter sp. 624LSulfite OxidizerConverts sulfite to sulfate

This partnership enhances degradation rates by 40% compared to monocultures, offering a sustainable solution for wastewater treatment.

Innovations in Protein Analysis and Drug Delivery

Recent advancements utilize sodium 4-aminobenzenesulfonate derivatives for protein quantification. N-n-undecyl-N'-(sodium-p-aminobenzenesulfonate) thiourea exhibits strong binding affinity for serum albumin via hydrophobic interactions and hydrogen bonding (Ka=2.5×104M1K_a = 2.5 \times 10^4 \, \text{M}^{-1}). This reagent enables real-time monitoring of protein conformational changes in diagnostic assays.

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